N-(3-Aminopropyl)-2-butene-1,4-diamine
Description
IUPAC Nomenclature and Molecular Geometry
The International Union of Pure and Applied Chemistry designation for this compound is (E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine, which provides a systematic description of its molecular architecture. The nomenclature clearly indicates the presence of a but-2-ene backbone with diamine functionality at positions 1 and 4, coupled with an additional aminopropyl substituent attached through a secondary nitrogen atom. The molecular geometry can be understood through its canonical SMILES representation: C(CN)CNC/C=C/CN, which illustrates the linear arrangement of the carbon chain with strategically positioned amino groups.
The compound exhibits a molecular formula of C₇H₁₇N₃, indicating seven carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms. The InChI descriptor, InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+, provides additional structural information, particularly noting the trans configuration of the double bond through the /b2-1+ notation. This geometric arrangement significantly influences the compound's three-dimensional conformation and subsequent chemical behavior.
The molecular weight of 143.23 grams per mole places this compound within the typical range for small polyamine molecules, making it suitable for various biochemical applications. The presence of the alkene functionality introduces planarity around the C=C double bond, creating a rigid segment within an otherwise flexible aliphatic chain. This structural feature distinguishes N-(3-Aminopropyl)-2-butene-1,4-diamine from fully saturated polyamine analogues and contributes to its unique binding properties and biological activities.
The systematic nomenclature also reveals the compound's classification as a secondary amine derivative, where the central nitrogen atom connects the butene-diamine backbone to the aminopropyl side chain. This branched architecture creates a Y-shaped molecular geometry that can adopt multiple conformations depending on environmental conditions and intermolecular interactions. The spatial arrangement of the three amino groups provides multiple sites for protonation and coordination, influencing the compound's behavior in physiological and synthetic environments.
Properties
CAS No. |
67953-03-1 |
|---|---|
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(E)-N'-(3-aminopropyl)but-2-ene-1,4-diamine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h1-2,10H,3-9H2/b2-1+ |
InChI Key |
WLSWOWSGPRTMKO-OWOJBTEDSA-N |
SMILES |
C(CN)CNCC=CCN |
Isomeric SMILES |
C(CN)CNC/C=C/CN |
Canonical SMILES |
C(CN)CNCC=CCN |
Other CAS No. |
67953-03-1 |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1. Anticancer Properties
Research indicates that N-(3-Aminopropyl)-2-butene-1,4-diamine may exhibit anticancer properties by modulating polyamine levels within cells. Polyamines are known to influence cell proliferation and differentiation, making this compound a potential candidate for enhancing the efficacy of chemotherapeutic agents.
2. Neuroprotective Mechanisms
The compound has been investigated for its neuroprotective effects. Studies suggest that it may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
3. Cellular Processes
this compound interacts with various receptors and enzymes involved in cellular signaling pathways. This interaction can affect cellular responses to stimuli, making it valuable for understanding cellular mechanisms and drug interactions .
Materials Science Applications
1. Nanotechnology
In materials science, this compound has been utilized in the synthesis of nanogels that enhance catalytic activities. For instance, it has been used to modify hemin in polyacrylamide matrices to improve catalytic efficiency for organic dye oxidation .
2. Antimicrobial Coatings
The compound's antimicrobial properties have led to its incorporation into polymeric structures for surface coatings. These coatings can be effective against various pathogens, thus finding applications in medical devices and packaging materials .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Spermine | Longer carbon chain with additional amines | Strong biological activity and cell signaling |
| Putrescine | Shorter chain without unsaturation | Primarily involved in cellular metabolism |
| 2-Butene-1,4-diamine | Lacks the propyl group | Simpler structure; less biological activity |
This compound's combination of a butene backbone and multiple amino groups distinguishes it from these compounds, particularly regarding its potential applications in pharmaceuticals and agriculture.
Case Studies
Case Study 1: Enhanced Chemotherapeutic Efficacy
A study demonstrated that this compound could enhance the effectiveness of specific chemotherapeutic agents by modulating intracellular polyamine levels. This modulation resulted in increased sensitivity of cancer cells to treatment.
Case Study 2: Neuroprotection
In another investigation focusing on neuroprotection, researchers found that the compound could significantly reduce oxidative stress markers in neuronal cell cultures exposed to harmful agents. The results indicated its potential as a therapeutic agent for neurodegenerative disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Saturated Polyamines
- Putrescine (Butane-1,4-diamine): Lacks the aminopropyl substituent and unsaturated bonds. Simpler structure with two primary amines .
- Spermidine (N-(3-Aminopropyl)butane-1,4-diamine): Contains a saturated butane chain and a single aminopropyl group. A key intermediate in polyamine biosynthesis .
- Spermine (N,N'-Bis(3-aminopropyl)butane-1,4-diamine): Features two aminopropyl groups on a butane backbone, enhancing its polycationic character .
Unsaturated and Substituted Derivatives
- N,N'-Bis(3-aminopropyl)laurylamine: A branched diamine with a long alkyl chain, emphasizing hydrophobic interactions .
- N-(2-Aminoethyl)-N'-(3-aminopropyl)butane-1,4-diamine: A hybrid structure combining ethyl and propylamine groups, highlighting modularity in polyamine design .
Table 1: Structural Comparison of Selected Diamines
| Compound Name | Backbone Structure | Substituents | Key Feature |
|---|---|---|---|
| Putrescine | Butane-1,4-diamine | None | Simplest diamine |
| Spermidine | Butane-1,4-diamine | 3-Aminopropyl | Biosynthetic intermediate |
| N-(3-Aminopropyl)-2-butene-1,4-diamine | 2-Butene-1,4-diamine | 3-Aminopropyl | Unsaturated backbone |
| N,N'-Bis(3-aminopropyl)laurylamine | Propane-1,3-diamine | Lauryl, 3-aminopropyl | Hydrophobic branching |
Diamine Oxidase (DAO) Substrate Specificity
Evidence from porcine DAO studies (Table 1 in ) reveals structural determinants of enzymatic activity:
- Putrescine (Butane-1,4-diamine) : High DAO activity (14.11 ± 0.99 mU).
- Spermidine (N-(3-Aminopropyl)butane-1,4-diamine): Low activity (0.65 ± 0.24 mU), likely due to steric hindrance from the aminopropyl group .
- This compound: Not directly tested, but its unsaturated backbone may further reduce DAO interaction due to rigidity, mimicking spermidine’s low activity.
Antimalarial Activity of Derivatives
Piperazinyl derivatives of polyamines (e.g., compounds 1c and 2c in ) show enhanced antimalarial activity (IC50 ~175–220 nM) compared to unprotected analogs (IC50 ~4–15 µM). This suggests that this compound derivatives, if functionalized with piperazine groups, could achieve similar potency by improving target binding .
Q & A
Q. What are the standard synthetic routes for N-(3-Aminopropyl)-2-butene-1,4-diamine and its derivatives?
- Methodological Answer : The compound and its analogs are typically synthesized via amine alkylation or polyamine modification. For example, polymer resins with similar structures (e.g., trans-1,4-diaminocyclohexane) are synthesized by functionalizing amine groups on polymer backbones, achieving modification yields of 69–88% depending on reaction conditions (temperature, catalyst, and stoichiometry) . Key steps include:
- Purification via column chromatography or recrystallization.
- Characterization using NMR, FTIR, and mass spectrometry.
- Optimization of solvent systems (e.g., aqueous/organic phases) to enhance yield.
Q. How can researchers analytically characterize this compound and its derivatives?
- Methodological Answer : Reverse-phase HPLC is a standard method, as demonstrated for analogs like 2-butene-1,4-diamine derivatives. For example, Newcrom R1 HPLC columns with mobile phases (e.g., water/acetonitrile gradients) resolve structural isomers and quantify purity . Additional techniques include:
- UV-Vis spectroscopy (λmax ~255 nm for related compounds) .
- Mass spectrometry for molecular weight confirmation .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety data sheets (SDS) for similar polyamines recommend:
- Use of PPE (gloves, lab coats, goggles) to prevent skin/eye contact.
- Storage at -20°C for long-term stability .
- Immediate decontamination with water or ethanol for spills.
Refer to SDS from manufacturers like Shanghai Aladdin Biochemical Technology for detailed hazard classifications .
Advanced Research Questions
Q. How can researchers resolve discrepancies in sorption efficiency data for metal recovery applications?
- Methodological Answer : Contradictions in sorption capacities (e.g., 26.8 mg/g in synthetic vs. 21.5 mg/g in real chloride solutions) arise from competing ions (Cu(II), Pb(II)) in complex matrices. To address this:
- Conduct selectivity assays using ICP-MS to quantify metal competition .
- Fit kinetic data to models (e.g., pseudo-first-order) to identify rate-limiting steps .
- Modify resin functional groups (e.g., cyclohexane vs. pipecoline) to enhance specificity for target metals .
Q. What strategies optimize the synthesis of this compound derivatives for nitric oxide (NO) delivery systems?
- Methodological Answer : Derivatives like DPTA NONOate are synthesized by coupling the polyamine with diazeniumdiolate groups. Key steps include:
- Reaction with NO gas under alkaline conditions.
- Purification via freeze-drying to stabilize the NONOate complex.
- Validate NO release kinetics using chemiluminescence detectors .
Q. How can isotopic labeling be used to track metabolic pathways of this compound in biological systems?
- Methodological Answer : Radiolabeled analogs (e.g., [¹⁴C]-spermidine) are injected into model organisms (e.g., E. coli or mammalian cells). Methodological steps:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
